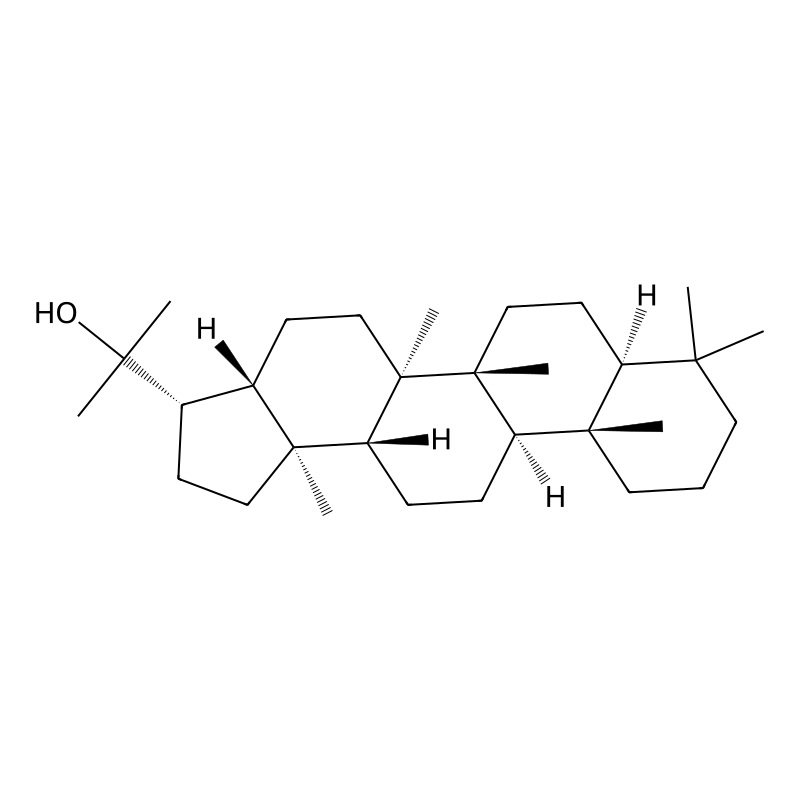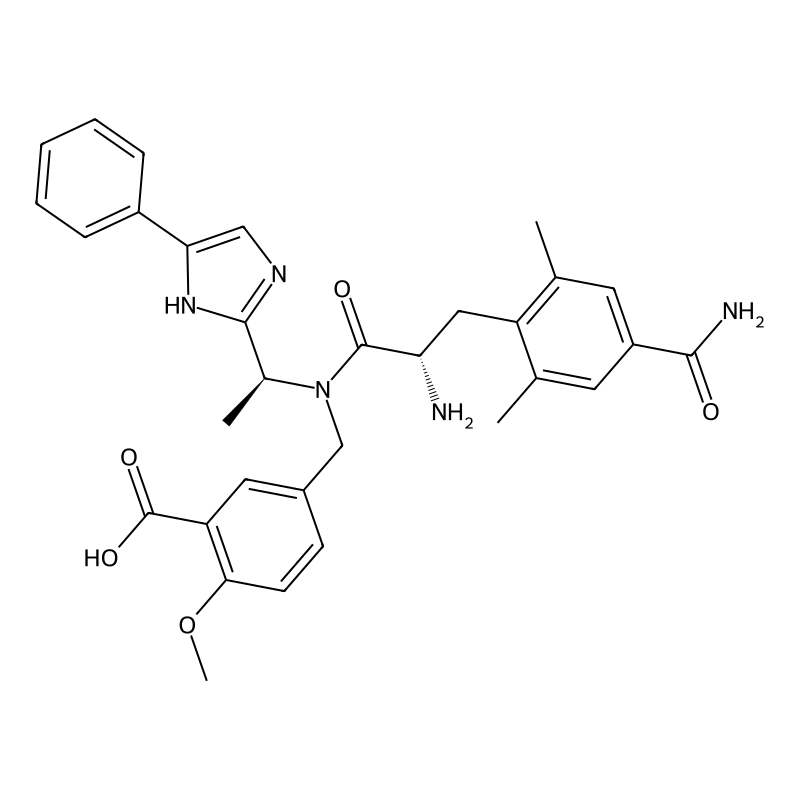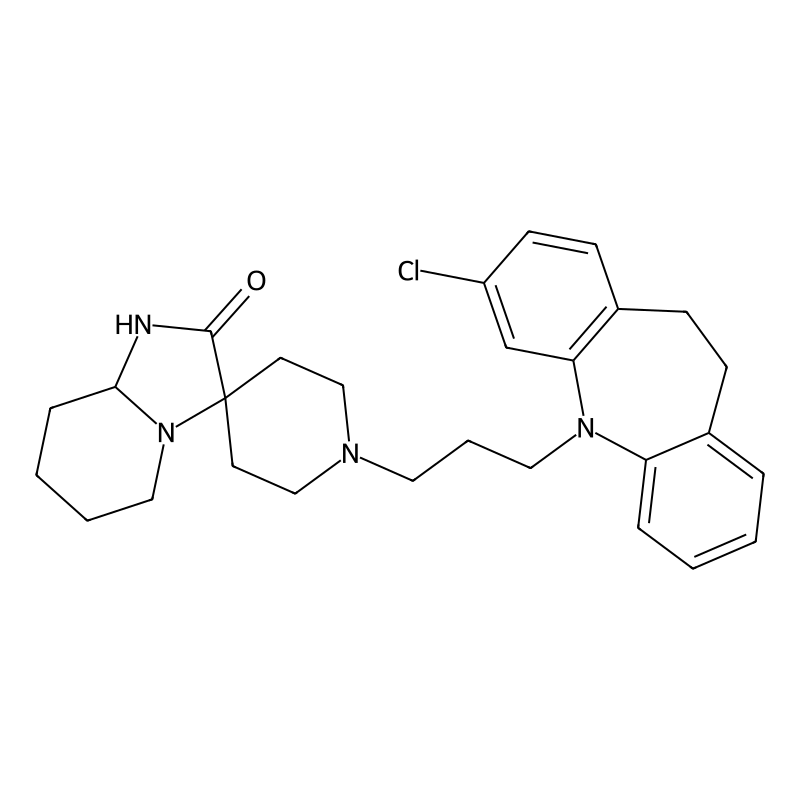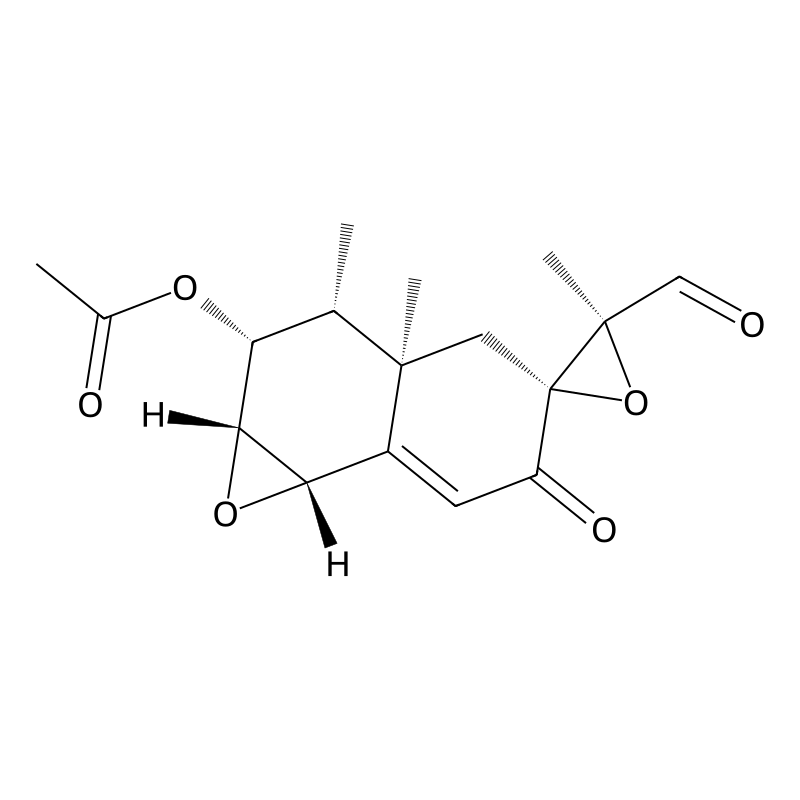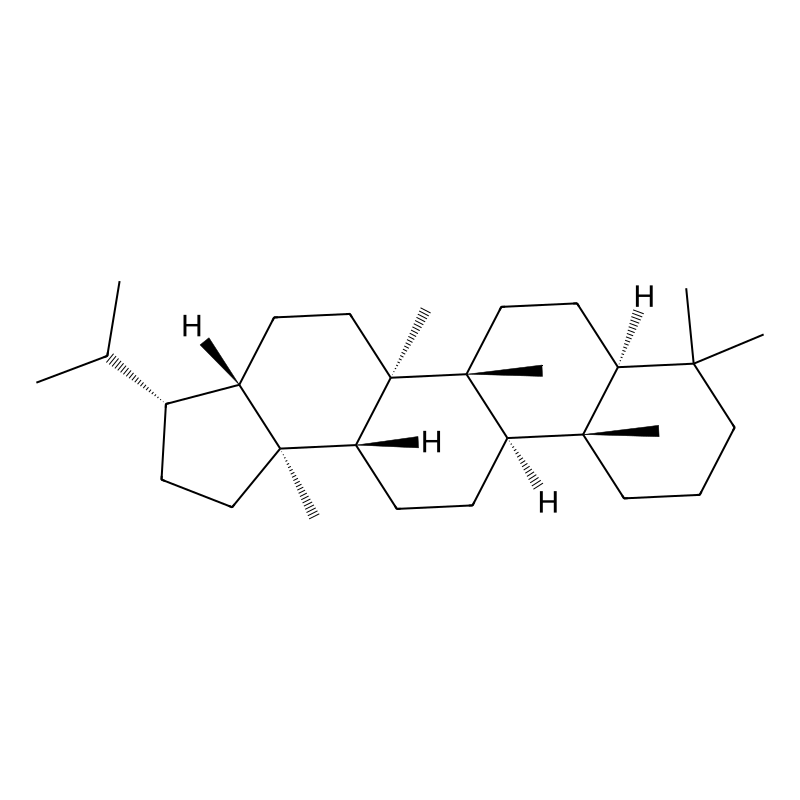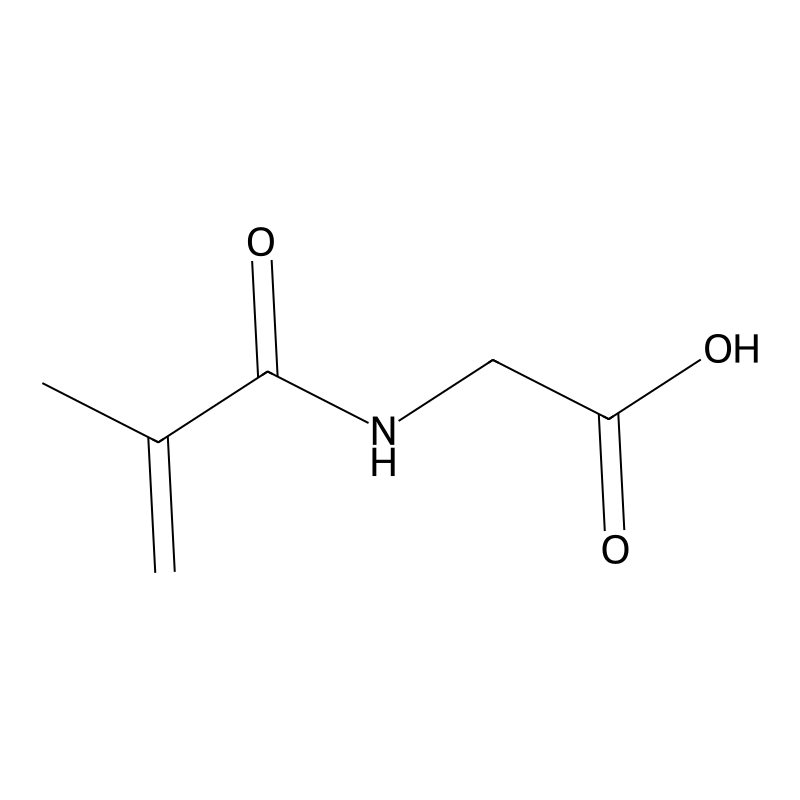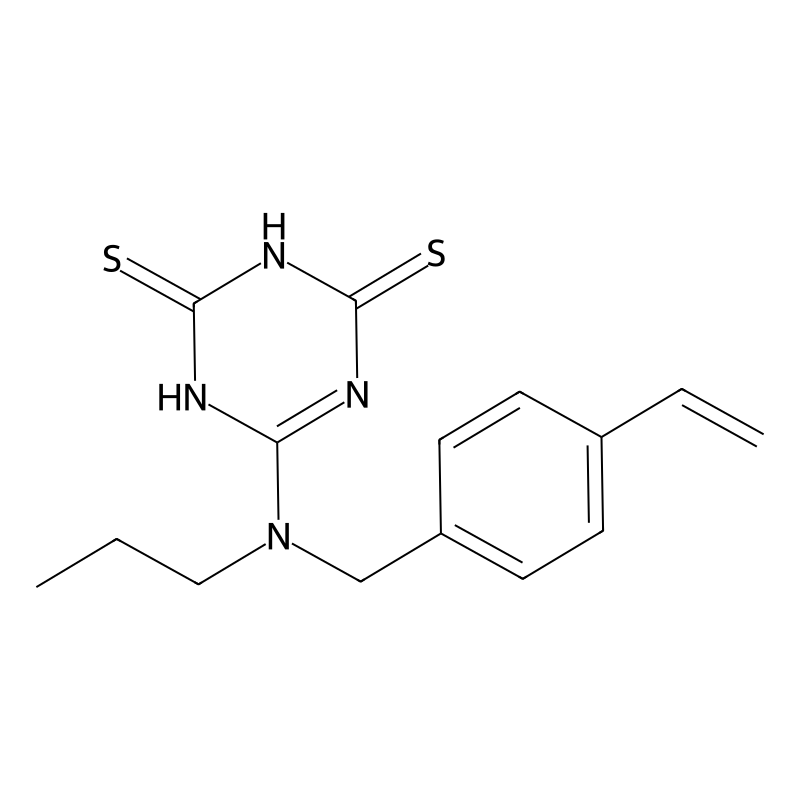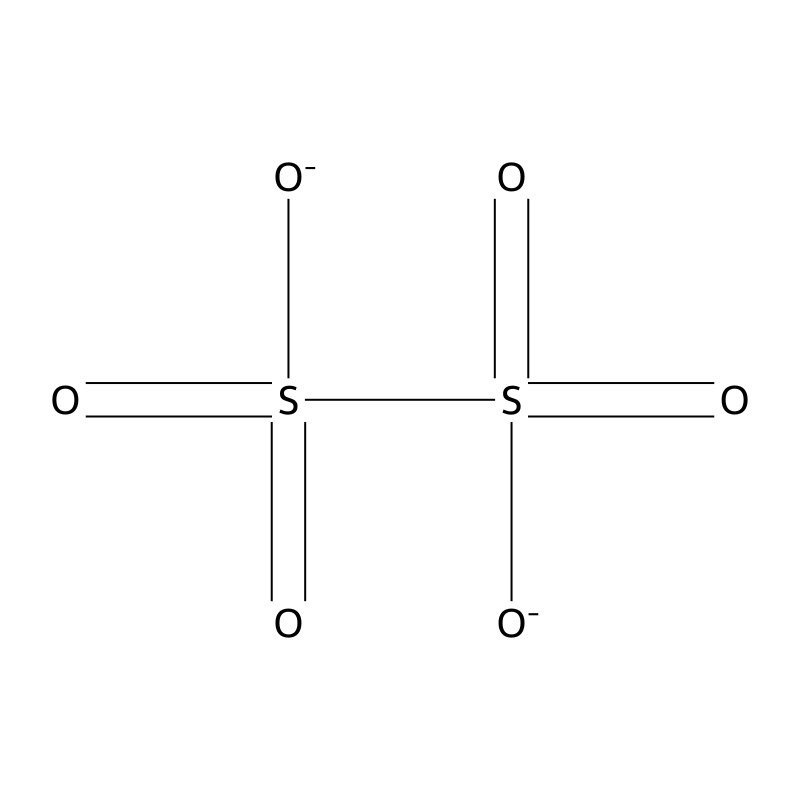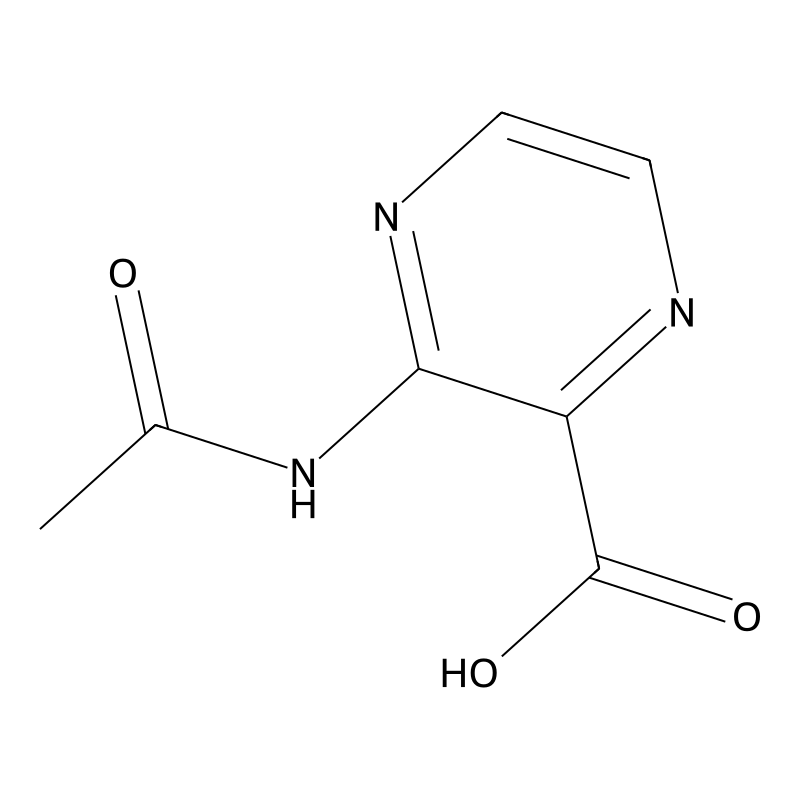1,2,4,5-Tetrachlorobenzene
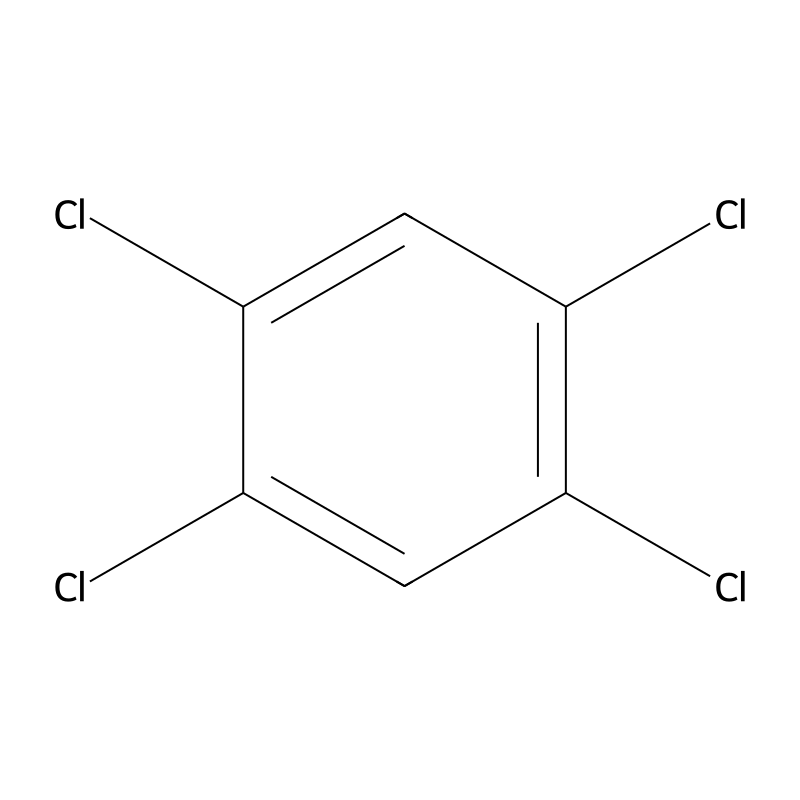
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
2.76e-06 M
Slightly soluble in ethanol; soluble in ether and benzene
In water, 0.595 mg/l at 25 °C.
Solubility in water, mg/l at 25 °C: 2.16
Synonyms
Canonical SMILES
Environmental Analysis
1,2,4,5-Tetrachlorobenzene (TeCB) plays a significant role in environmental analysis as an important marker for persistent organic pollutants (POPs) []. Due to its stability and resistance to degradation, TeCB acts as an indicator of industrial contamination in soil, water, and air []. Scientists utilize TeCB to trace the sources and pathways of POPs in the environment, aiding in environmental monitoring and pollution assessment [].
Biodegradation Studies
Research explores the potential of microorganisms to biodegrade TeCB, a process that breaks down the compound into harmless forms. Studies have identified specific bacterial strains, such as Pseudomonas aeruginosa and Rhodococcus sp., that possess enzymes capable of dechlorinating TeCB, removing the chlorine atoms []. Understanding these microbial degradation pathways is crucial for developing bioremediation strategies to clean up TeCB-contaminated environments.
1,2,4,5-Tetrachlorobenzene is a chlorinated aromatic hydrocarbon with the chemical formula . It appears as colorless crystals and has a strong, unpleasant odor. This compound is primarily used in the production of herbicides, insecticides, and as an intermediate in various chemical syntheses. Due to its structure, it exhibits significant hydrophobic characteristics, making it insoluble in water and denser than it. The molecular weight of 1,2,4,5-tetrachlorobenzene is approximately 215.89 g/mol, with a melting point ranging from 280°F to 284°F and a boiling point between 464°F and 475°F .
- TCB is considered a potential environmental contaminant due to its persistence.
- Although human health data is limited, studies suggest potential skin irritation and aquatic toxicity [].
- Always handle TCB with appropriate personal protective equipment (PPE) in a well-ventilated laboratory environment following standard laboratory safety protocols.
The biological activity of 1,2,4,5-tetrachlorobenzene is concerning due to its toxicity:
- Toxicity: It is harmful through inhalation, ingestion, or skin absorption. Exposure can result in symptoms such as irritation of the skin and mucous membranes, respiratory distress, and potentially severe systemic effects like liver and kidney damage .
- Environmental Impact: This compound is classified as very toxic to aquatic organisms and has the potential for bioaccumulation in fish .
There are several methods for synthesizing 1,2,4,5-tetrachlorobenzene:
- Chlorination of Benzene: A common method involves the chlorination of benzene using chlorine gas in the presence of a catalyst such as iron chloride under controlled conditions to achieve selective chlorination at specific positions on the benzene ring.
- From Other Chlorinated Compounds: It can also be synthesized through the reaction of other chlorinated benzenes or phenols under specific conditions that promote further chlorination .
1,2,4,5-Tetrachlorobenzene has various applications:
- Agricultural Chemicals: It is primarily used as an intermediate in the synthesis of herbicides and insecticides.
- Chemical Manufacturing: This compound serves as a solvent and reagent in organic synthesis.
- Research: In laboratory settings, it may be used for studies related to chlorinated compounds and their environmental behavior .
Interaction studies involving 1,2,4,5-tetrachlorobenzene focus on its reactivity with other chemicals:
- Reactivity with Strong Bases: It reacts violently with strong bases such as sodium hydroxide and potassium hydroxide. This reaction can lead to hazardous situations if not managed properly .
- Environmental Degradation: Studies have shown that it can undergo photodegradation when exposed to sunlight and hydroxyl radicals in the atmosphere .
Several compounds share structural similarities with 1,2,4,5-tetrachlorobenzene. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 1,2-Dichlorobenzene | Less chlorinated; lower toxicity compared to tetrachlorobenzene. | |
| 1,2,3-Trichlorobenzene | Contains three chlorine atoms; used in similar applications but less hazardous. | |
| 2,3-Dichlorophenol | Has a hydroxyl group; used as an antiseptic; different biological activity profile. | |
| 2-Chlorophenol | Contains one chlorine atom; used in synthesis of pharmaceuticals. |
Uniqueness
1,2,4,5-Tetrachlorobenzene's unique arrangement of four chlorine atoms allows for distinct chemical reactivity patterns compared to its analogs. Its higher degree of chlorination contributes to its increased toxicity and environmental persistence.
Direct Chlorination of Benzene
The direct chlorination of benzene represents the fundamental synthetic route for producing 1,2,4,5-tetrachlorobenzene through electrophilic aromatic substitution reactions [1] [2]. This process involves the sequential replacement of hydrogen atoms on the benzene ring with chlorine atoms, ultimately yielding the tetrachlorinated product [6].
The reaction mechanism proceeds through the formation of an electrophilic chlorine species that attacks the electron-rich benzene ring [13]. When chlorine gas is introduced to benzene in the presence of Lewis acid catalysts, the chlorine-chlorine bond is weakened, creating a more electrophilic chlorine center [13]. The benzene ring acts as a nucleophile, forming a sigma complex intermediate that subsequently loses a proton to regenerate aromaticity [6] [13].
Table 1: Direct Chlorination Reaction Conditions for 1,2,4,5-Tetrachlorobenzene Production
| Parameter | Optimal Range | Reference Conditions |
|---|---|---|
| Temperature | 35-85°C | 45-50°C initial, 75-80°C final [1] |
| Pressure | Atmospheric | 1 atm [1] |
| Reaction Time | 3-10 hours | 3 hours typical [1] |
| Chlorine Feed Rate | Controlled to prevent excess | No free chlorine in exit gas [1] |
The conventional industrial process historically employed ferric chloride as a catalyst, but this approach suffers from limitations including extended reaction times of 15-30 hours and poor product selectivity [1]. The tetrachlorination stage typically produces both 1,2,4,5-tetrachlorobenzene and 1,2,3,4-tetrachlorobenzene as the principal products, with the former being commercially more valuable [1].
Sequential Chlorination Pathways
Sequential chlorination pathways involve the stepwise conversion of benzene through intermediate chlorinated species to reach the tetrachlorinated stage [2] [12]. This process begins with monochlorobenzene formation, progresses through dichlorobenzene and trichlorobenzene intermediates, and culminates in tetrachlorobenzene production [1] [12].
The reaction kinetics follow a pattern where the chlorination rate decreases with increasing degree of chlorination [12]. Monochlorobenzene reacts faster than dichlorobenzenes, which in turn react faster than trichlorobenzenes in the sequential pathway [12]. Among dichlorobenzene isomers, the reactivity order follows: 1,4-dichlorobenzene > 1,3-dichlorobenzene > 1,2-dichlorobenzene [12].
Starting materials for industrial processes typically consist of mixtures containing benzene, chlorobenzene, dichlorobenzenes, and trichlorobenzenes, as lower chlorinated benzenes are recycled from product separation processes [1]. This recycling approach maximizes substrate utilization and improves overall process economics [1].
The sequential pathway allows for controlled product distribution by adjusting the chlorine-to-benzene molar ratio [16]. At moderate ratios, the formation of dichlorobenzenes predominates, while higher ratios favor progression to tetrachlorinated products [16].
Regioselectivity Considerations
Regioselectivity in tetrachlorobenzene synthesis is governed by electronic and steric factors that influence the substitution pattern on the benzene ring [9] [10]. The 1,2,4,5-tetrachlorobenzene isomer represents the thermodynamically favored product due to minimized steric interactions between chlorine substituents [1].
Electronic effects play a crucial role in determining substitution patterns [10]. Chlorine substituents are electron-withdrawing groups that deactivate the aromatic ring toward further electrophilic substitution while directing incoming electrophiles to specific positions [13]. The regioselectivity is influenced by the balance between electronic activation and deactivation effects [10].
Table 2: Tetrachlorobenzene Isomer Distribution in Direct Chlorination
| Catalyst System | 1,2,4,5-Tetrachlorobenzene (%) | 1,2,3,4-Tetrachlorobenzene (%) | Reference |
|---|---|---|---|
| Ferric Chloride | 31.8 | 26.7 | [1] |
| Ferric Chloride + Sulfur Monochloride | 34.8 | 20.4 | [1] |
| Iodine + Antimony Trichloride | 70.3 | 7.2 | [1] |
The regioselectivity considerations extend to catalyst choice and reaction conditions [1]. Advanced catalytic systems demonstrate enhanced selectivity toward the desired 1,2,4,5-isomer while suppressing formation of the less valuable 1,2,3,4-isomer [1]. Temperature control also influences regioselectivity, with moderate temperatures generally favoring the thermodynamically preferred isomer [1].
Substitution patterns in polychlorinated benzenes follow predictable trends based on existing substituent positions [10]. The 1,2,4,5-substitution pattern emerges as the predominant product when electronic and steric factors are optimally balanced through appropriate catalyst selection and reaction conditions [1].
Catalytic Systems for Synthesis
Lewis Acid Catalysis
Lewis acid catalysis represents the cornerstone of efficient 1,2,4,5-tetrachlorobenzene synthesis, facilitating the activation of molecular chlorine for electrophilic aromatic substitution [13] [16]. Lewis acids function by accepting electron pairs from chlorine molecules, creating more electrophilic chlorine species that readily attack aromatic rings [13].
The mechanism involves coordination of the Lewis acid catalyst to one chlorine atom in the chlorine molecule, significantly weakening the chlorine-chlorine bond [13]. This coordination generates a polarized chlorine molecule with enhanced electrophilic character at the terminal chlorine atom [13]. The activated chlorine species then undergoes electrophilic attack on the benzene ring, forming a carbocation intermediate that subsequently loses a proton to regenerate aromaticity [13].
Common Lewis acid catalysts include aluminum chloride, ferric chloride, and antimony trichloride [1] [13] [16]. Each catalyst exhibits distinct characteristics in terms of activity, selectivity, and reaction conditions [1]. Aluminum chloride and ferric chloride are traditionally employed in industrial processes, while antimony trichloride offers unique advantages when combined with iodine [1].
Table 3: Lewis Acid Catalyst Performance in Tetrachlorobenzene Synthesis
| Catalyst | Activity Level | Selectivity | Reaction Time | Product Color |
|---|---|---|---|---|
| Aluminum Chloride | High | Moderate | 3-8 hours | Light |
| Ferric Chloride | Moderate | Low | 15-30 hours | Dark |
| Antimony Trichloride | Low (alone) | Variable | Extended | Colorless |
| Antimony Trichloride + Iodine | Very High | High | 3 hours | Light pink |
The choice of Lewis acid catalyst significantly impacts both reaction kinetics and product quality [1] [13]. Ferric chloride, while historically important, imparts dark coloration to products that requires subsequent purification steps [1]. Aluminum chloride provides improved reaction rates but may generate complex product mixtures requiring careful separation [13].
Lewis acid concentration affects both reaction rate and selectivity [1]. Optimal catalyst loading typically ranges from 0.1 to 5% by weight of the starting material, with higher concentrations generally accelerating reactions but potentially leading to over-chlorination or side reactions [1].
Role of Iodine and Antimony Trichloride
The combination of iodine and antimony trichloride represents a breakthrough in 1,2,4,5-tetrachlorobenzene synthesis, delivering superior yields and selectivity compared to conventional catalyst systems [1]. This dual-catalyst system exhibits synergistic effects that overcome the limitations of either component used individually [1].
Iodine alone demonstrates transient catalytic activity in benzene chlorination, with its effectiveness rapidly diminishing during the reaction [1]. When chlorine is introduced to benzene containing only iodine, initial catalytic activity is observed through temperature rise, but this activity immediately ceases [1]. This phenomenon necessitates continuous iodine addition throughout the reaction when used as a sole catalyst [1].
Antimony trichloride functions as a Lewis acid catalyst but provides relatively poor yields when employed alone in tetrachlorobenzene synthesis [1]. The compound is not commercially utilized as a single catalyst for this purpose due to its limited effectiveness [1].
The synergistic combination of iodine and antimony trichloride produces remarkable catalytic performance that surpasses either component individually [1]. This system delivers extremely strong and sustained catalytic action, enabling rapid chlorination reactions with excellent yields [1]. The discovery that antimony trichloride "triggers" the catalytic action of iodine represents a significant advancement in chlorination technology [1].
Table 4: Catalyst Composition Effects on Reaction Performance
| Iodine (%) | Antimony Trichloride (%) | Reaction Character | Yield Performance |
|---|---|---|---|
| 0.4 | 0.2 | Good | Satisfactory |
| 1.0 | 0.2 | Sluggish | Poor |
| 1.0 | 0.5 | Very rapid | Excellent |
| Variable | ≥0.5 × Iodine weight | Optimal | Maximum |
The optimal ratio of antimony trichloride to iodine is critical for achieving maximum catalytic efficiency [1]. When the antimony trichloride weight equals at least half the iodine weight, the system exhibits optimal performance [1]. Higher iodine concentrations require proportionally increased antimony trichloride levels to maintain effective catalytic action [1].
This catalyst system enables remarkably rapid reactions, completing tetrachlorobenzene synthesis in approximately three hours compared to 15-30 hours required by conventional methods [1]. The improved kinetics result from the sustained catalytic activity provided by the iodine-antimony trichloride combination [1].
Polymeric Catalysts with Iodinated Benzene Nuclei
Polymeric catalysts incorporating iodinated benzene nuclei represent an advanced approach to heterogeneous catalysis in chlorination reactions [27] [28]. These systems combine the advantages of homogeneous catalytic activity with the practical benefits of heterogeneous catalyst recovery and reuse [27].
The design of polymeric catalysts involves incorporating iodinated aromatic structures within polymer frameworks, creating active sites that facilitate chlorination reactions [27]. These catalysts demonstrate enhanced regioselectivity and can be engineered to favor specific substitution patterns in polychlorinated benzene synthesis [10] [27].
Iodinated benzene nuclei within polymeric structures function as electron-rich centers that can activate molecular chlorine through halogen bonding interactions [27]. This activation mechanism differs from traditional Lewis acid catalysis but achieves similar electrophilic enhancement of chlorine species [27].
Table 5: Polymeric Catalyst Performance Characteristics
| Catalyst Type | Conversion (%) | Selectivity | Reusability | Reaction Conditions |
|---|---|---|---|---|
| Conventional Homogeneous | 80-95 | Moderate | Single use | Standard |
| Polymeric Iodinated | 85-98 | High | Multiple cycles | Mild |
| Supported Iodinated | 75-90 | Variable | Extended use | Modified |
The advantages of polymeric catalysts include simplified product separation, catalyst recovery, and reduced waste generation [27]. These systems can be designed with specific pore structures and surface properties that influence substrate accessibility and product selectivity [27].
Regioselectivity control through polymeric catalyst design involves engineering the spatial arrangement of active sites and controlling substrate approach geometry [10]. Iodinated benzene nuclei can be positioned within polymer matrices to favor formation of desired isomers while suppressing unwanted products [10].
The development of polymeric catalysts with iodinated benzene nuclei continues to evolve, with research focusing on optimizing catalyst structure, improving stability, and enhancing selectivity for specific chlorination products [27] [28].
Industrial Manufacturing Processes
Process Optimization Parameters
Industrial manufacturing of 1,2,4,5-tetrachlorobenzene requires careful optimization of multiple process parameters to achieve maximum efficiency, yield, and product quality [1] [15] [16]. Temperature control represents one of the most critical parameters, as it directly influences reaction kinetics, product distribution, and energy consumption [1] [15].
The optimal temperature profile involves staged heating to accommodate the changing nature of the reaction mixture as chlorination proceeds [1]. Initial temperatures of 35-45°C prevent excessive benzene volatilization while maintaining adequate reaction rates [1]. As the reaction progresses and higher chlorinated intermediates form, temperatures can be increased to 75-85°C to maintain reaction kinetics [1].
Pressure optimization typically maintains atmospheric conditions to facilitate hydrogen chloride removal and prevent chlorine accumulation [1]. The reaction system must be designed to efficiently remove hydrogen chloride byproduct while preventing loss of valuable reactants [1].
Table 6: Optimized Process Parameters for Industrial Production
| Parameter | Optimal Range | Impact on Performance | Control Strategy |
|---|---|---|---|
| Temperature | 35-85°C staged | Reaction rate, selectivity | Programmed heating |
| Pressure | Atmospheric | Gas-liquid equilibrium | Controlled venting |
| Residence Time | 3-10 hours | Conversion, over-chlorination | Feed rate control |
| Chlorine Feed Rate | Stoichiometric + 5% | Utilization efficiency | Flow measurement |
| Agitation Rate | 100-300 rpm | Mass transfer | Variable speed drive |
Feed composition optimization involves balancing fresh benzene input with recycled lower chlorinated benzenes to maximize substrate utilization [1]. Industrial processes typically employ mixed feeds containing various chlorination intermediates, requiring careful ratio control to achieve desired product distributions [1].
Catalyst concentration optimization balances reaction rate enhancement against catalyst cost and product purification requirements [1]. The iodine-antimony trichloride system requires precise ratio control, with antimony trichloride typically maintained at 0.1-1.0% by weight of substrate and iodine at 0.5-2.0% by weight [1].
Heat management strategies address the highly exothermic nature of chlorination reactions [1]. Effective cooling systems prevent temperature excursions that could lead to side reactions or safety hazards [1]. Heat integration opportunities include preheating feeds with reaction heat and generating steam for other plant operations [16].
Yield Enhancement Strategies
Yield enhancement in 1,2,4,5-tetrachlorobenzene production focuses on maximizing conversion of benzene to the desired tetrachlorinated product while minimizing formation of unwanted isomers and over-chlorinated species [1] [15] [16]. Catalyst system optimization represents the most significant opportunity for yield improvement [1].
The implementation of advanced catalyst systems, particularly the iodine-antimony trichloride combination, delivers substantial yield improvements compared to conventional ferric chloride catalysis [1]. This system increases 1,2,4,5-tetrachlorobenzene yield from approximately 32% to over 70% while simultaneously reducing 1,2,3,4-tetrachlorobenzene formation [1].
Sequential optimization strategies involve systematic evaluation of process variables to identify optimal operating conditions [15] [29]. Design of experiments approaches can efficiently explore parameter space and identify interactions between variables that affect yield [29] [32].
Table 7: Yield Enhancement Techniques and Results
| Strategy | Baseline Yield (%) | Enhanced Yield (%) | Implementation |
|---|---|---|---|
| Advanced Catalysis | 32 | 70+ | Iodine-antimony system |
| Temperature Profiling | 45 | 60 | Staged heating |
| Feed Optimization | 50 | 65 | Recycle integration |
| Residence Time Control | 55 | 68 | Flow optimization |
Reaction kinetics optimization involves adjusting residence time distribution to favor desired reaction pathways [15]. Longer residence times generally increase conversion but may promote over-chlorination to pentachlorobenzene and hexachlorobenzene [1]. Optimal residence time balances conversion maximization with selectivity maintenance [15].
Chlorine utilization efficiency improvements focus on minimizing unreacted chlorine loss while preventing over-chlorination [1] [15]. Controlled chlorine addition rates ensure complete utilization while maintaining stoichiometric ratios that favor tetrachlorobenzene formation [1].
Product separation optimization enhances overall yield by improving recovery of the desired 1,2,4,5-isomer from reaction mixtures [1]. The high selectivity achieved with advanced catalyst systems simplifies separation and reduces losses during purification [1].
By-product Minimization Techniques
By-product minimization in 1,2,4,5-tetrachlorobenzene production addresses both economic and environmental concerns by reducing waste generation and improving atom economy [1] [15] [17]. The primary undesired by-products include the 1,2,3,4-tetrachlorobenzene isomer, over-chlorinated species, and various partially chlorinated intermediates [1].
Catalyst selection represents the most effective approach to by-product minimization [1]. The iodine-antimony trichloride system dramatically reduces 1,2,3,4-tetrachlorobenzene formation from 26.7% to 7.2% compared to ferric chloride catalysis [1]. This improvement simplifies downstream processing and increases valuable product recovery [1].
Temperature control strategies minimize side reactions that generate unwanted products [1] [15]. Excessive temperatures promote non-selective chlorination and isomerization reactions that reduce desired product purity [1]. Optimized temperature profiles maintain adequate reaction rates while suppressing by-product formation [15].
Table 8: By-product Minimization Results
| By-product Type | Conventional Process (%) | Optimized Process (%) | Reduction Factor |
|---|---|---|---|
| 1,2,3,4-Tetrachlorobenzene | 26.7 | 7.2 | 3.7× |
| Pentachlorobenzene | 5-8 | 1-2 | 4× |
| Hexachlorobenzene | 2-3 | <0.5 | 5× |
| Other Isomers | 8-12 | 2-4 | 3× |
Chlorine feed optimization prevents over-chlorination by maintaining precise stoichiometric control [1] [15]. Excess chlorine promotes formation of pentachlorobenzene and hexachlorobenzene, which represent both yield losses and disposal challenges [1]. Real-time monitoring of chlorine consumption enables optimal feed rate control [15].
Residence time optimization balances conversion maximization with by-product minimization [15]. Extended reaction times increase conversion but also promote secondary reactions that generate unwanted products [1]. Optimal residence time profiles maximize desired product formation while minimizing over-reaction [15].
Process integration strategies utilize by-products as feedstocks for other chemical processes, converting waste streams into valuable products [17]. Lower chlorinated benzenes can be recycled to the chlorination reactor, while hydrogen chloride can be recovered for other applications [1] [17].
Enzymatic dechlorination represents a highly specific catalytic process. The TecA chlorobenzene dioxygenase from Burkholderia species PS12 represents the only known enzyme capable of dechlorinating 1,2,4,5-tetrachlorobenzene through dioxygenation [8] [9]. This enzyme simultaneously eliminates halogen substituents while incorporating molecular oxygen, producing 3,4,6-trichlorocatechol as the primary product [8] [9].
The enzymatic mechanism involves the formation of a dihydrodiol intermediate, 1,3,4,6-tetrachloro-1,2-dihydroxycyclohexa-3,5-diene, which undergoes spontaneous elimination of hydrogen chloride to yield the aromatic catechol product [8] [9]. This process demonstrates remarkable selectivity, with the enzyme specifically recognizing and transforming the tetrachlorobenzene substrate while showing no activity toward benzene [8] [9].
Solvent Effects on Dechlorination Efficiency
The choice of solvent system significantly influences the efficiency and selectivity of 1,2,4,5-tetrachlorobenzene dechlorination reactions. Research has established that solvent composition affects both the reaction kinetics and product distribution in catalytic dechlorination processes [2] [3] [4].
Water-Ethanol Mixtures
Systematic studies of palladium-catalyzed hydrodehalogenation in water-ethanol mixtures revealed that increasing the water fraction enhances dechlorination rates [3] [4]. The optimal composition of water to ethanol (3:1) achieved dechlorination rates of 0.062 min⁻¹ with 92% selectivity toward benzene formation [3]. This enhancement is attributed to the improved solubility of hydrogen in the aqueous phase and the favorable interaction between the catalyst surface and the mixed solvent system [4].
Pure water systems demonstrate the highest dechlorination rates (0.089 min⁻¹) with 95% product selectivity, while pure ethanol systems show significantly reduced activity (0.015 min⁻¹) [3]. The water-ethanol ratio directly influences the Langmuir-Hinshelwood kinetic parameters, with higher water content increasing both the adsorption equilibrium constant and the surface reaction rate constant [4].
Alternative Solvent Systems
Polar aprotic solvents exhibit different selectivity patterns in tetrachlorobenzene dechlorination. Research by Hara et al. demonstrated that dimethylformamide with tetramethylethylenediamine (DMF/TMEDA) promotes the formation of 1,2,3,4-tetrachlorobenzene (90% selectivity) from pentachlorobenzene dechlorination, while dimethyl sulfoxide with tetramethylethylenediamine (DMSO/TMEDA) favors 1,2,4,5-tetrachlorobenzene formation (80% selectivity) [10].
Supercritical carbon dioxide represents an environmentally benign solvent system for catalytic dechlorination. Studies by Zlotin et al. reported successful tetra-fold arylation of 1,2,4,5-tetrachlorobenzene using SPhos ligand in supercritical CO₂, achieving 70% selectivity toward arylated derivatives [11]. This approach offers advantages in terms of product separation and catalyst recovery.
Mechanistic Considerations
The solvent effects on dechlorination efficiency can be explained through several mechanistic factors. Solvent polarity influences the stabilization of charged intermediates formed during the catalytic cycle, while hydrogen solubility affects the availability of reducing equivalents at the catalyst surface [3] [4]. Additionally, the solvent's ability to solubilize the substrate and facilitate mass transfer between phases plays a crucial role in determining overall reaction rates [4].
Selectivity in Dechlorination Pathways
The selectivity of 1,2,4,5-tetrachlorobenzene dechlorination depends on multiple factors including catalyst type, reaction conditions, and the electronic properties of the substrate. Understanding these selectivity patterns is crucial for controlling product formation and optimizing reaction outcomes.
Thermodynamic Selectivity
Thermodynamic considerations govern the selectivity of dechlorination pathways. The removal of chlorine atoms from 1,2,4,5-tetrachlorobenzene follows thermodynamically favorable sequences, with the formation of 1,2,4-trichlorobenzene (ΔG° = -98.2 kJ/mol) being more favorable than other possible trichlorobenzene isomers [1] [7]. This thermodynamic preference explains why biological dechlorination systems selectively produce dichlorobenzene and monochlorobenzene as end products [1].
The equilibrium constants for various dechlorination reactions demonstrate the driving force for these transformations. The conversion of 1,2,4,5-tetrachlorobenzene to benzene exhibits an equilibrium constant of 7.9 × 10⁵³ at 298 K, indicating the thermodynamically favorable nature of complete dechlorination [12] [13].
Kinetic Selectivity
Kinetic factors contribute significantly to selectivity in catalytic dechlorination. The palladium-catalyzed process shows preferential removal of chlorine atoms based on their electronic environment and steric accessibility [4]. The reaction kinetics follow first-order behavior with respect to the substrate concentration when sufficient catalyst is present, but transition to zero-order kinetics at low catalyst concentrations [4].
The selectivity for sequential dechlorination versus simultaneous multiple chlorine removal depends on the relative rates of these competing pathways. Studies indicate that the formation of trichlorobenzene intermediates occurs more rapidly than direct conversion to dichlorobenzene products, suggesting a stepwise mechanism [4].
Electronic Effects on Selectivity
The electronic properties of chlorine substituents influence their removal selectivity. In 1,2,4,5-tetrachlorobenzene, the symmetrical arrangement of chlorine atoms creates equivalent electronic environments, resulting in statistical removal patterns [1]. However, the presence of electron-withdrawing groups in the vicinity of chlorine atoms can affect their reactivity toward nucleophilic or radical attack [1].
The molecular orbital calculations reveal that the chlorine atoms in 1,2,4,5-tetrachlorobenzene experience different degrees of activation toward various reaction mechanisms. The singly flanked chlorine atoms show higher reactivity in reductive dechlorination compared to doubly flanked positions, explaining the observed selectivity in biological systems [1].
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions of 1,2,4,5-tetrachlorobenzene represent an important class of transformations that enable the introduction of various functional groups while maintaining the aromatic framework. These reactions are facilitated by the electron-withdrawing nature of the multiple chlorine substituents, which activate the aromatic ring toward nucleophilic attack.
Mechanistic Pathways
The nucleophilic substitution of 1,2,4,5-tetrachlorobenzene typically proceeds through an addition-elimination mechanism (SNAr). The high degree of chlorine substitution significantly enhances the electrophilicity of the aromatic carbon atoms, making them susceptible to nucleophilic attack [14] . The reaction mechanism involves initial nucleophilic addition to form a Meisenheimer complex, followed by elimination of chloride ion to restore aromaticity [14].
Research by Peters et al. demonstrated that 1,2,4,5-tetrachlorobenzene derivatives undergo nucleophilic substitution with various nucleophiles including hydroxide ions, amines, and alkoxide ions [16] [17]. The reaction selectivity depends on the electronic properties of the nucleophile and the steric environment around the reaction center [16].
Solvent Effects in Nucleophilic Substitution
The choice of solvent significantly influences the rate and selectivity of nucleophilic substitution reactions. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide enhance reaction rates by stabilizing the nucleophile while not interfering with the nucleophilic attack . The solvent's ability to solvate the leaving chloride ion also affects the elimination step of the mechanism .
Studies of nucleophilic substitution reactions in various solvent systems revealed that the reaction rates correlate with solvent polarity and hydrogen-bonding capability. Protic solvents can either enhance or inhibit the reaction depending on their interaction with the nucleophile and the substrate .
Regioselectivity in Nucleophilic Substitution
The regioselectivity of nucleophilic substitution in 1,2,4,5-tetrachlorobenzene depends on the electronic and steric effects of the chlorine substituents. The symmetrical substitution pattern creates equivalent reaction sites, leading to statistical substitution unless directed by specific reaction conditions or catalyst systems [14] .
The formation of mono-substituted products typically occurs at positions that experience the greatest activating effect from the electron-withdrawing chlorine atoms. Sequential substitution reactions can lead to the formation of disubstituted and higher substituted products, with the regioselectivity being influenced by the electronic effects of the initially introduced substituent [14].
Synthetic Applications
Nucleophilic substitution reactions of 1,2,4,5-tetrachlorobenzene enable the synthesis of various functionalized derivatives. The reaction with alcohols in the presence of base yields chlorinated anisole derivatives, while reaction with amines produces chlorinated aniline compounds [16] [17]. These transformations provide access to important synthetic intermediates for pharmaceutical and agrochemical applications [16].
The use of 1,2,4,5-tetrachlorobenzene as a starting material for nucleophilic substitution reactions offers advantages in terms of selectivity and yield compared to less chlorinated benzene derivatives. The high degree of activation provided by the multiple chlorine substituents enables reactions under milder conditions with improved reaction rates [14] .
Thermodynamics of Chemical Transformations
The thermodynamics of 1,2,4,5-tetrachlorobenzene transformations provide fundamental insights into the driving forces and equilibrium positions of various chemical reactions. Understanding these thermodynamic parameters is essential for predicting reaction feasibility and optimizing reaction conditions.
Enthalpy Changes in Dechlorination
The enthalpy changes associated with dechlorination reactions are uniformly negative, indicating that these transformations are exothermic. The complete dechlorination of 1,2,4,5-tetrachlorobenzene to benzene exhibits an enthalpy change of -372.1 kJ/mol, reflecting the significant energy release associated with the breaking of carbon-chlorine bonds and formation of carbon-hydrogen bonds [12] [13].
Stepwise dechlorination reactions show progressively decreasing enthalpy changes as the number of chlorine atoms decreases. The transformation from 1,2,4,5-tetrachlorobenzene to 1,2,4-trichlorobenzene releases -125.4 kJ/mol, while the subsequent conversion to 1,4-dichlorobenzene releases an additional -123.3 kJ/mol [12] [13]. This trend reflects the decreasing stability of highly chlorinated aromatic compounds.
Entropy Considerations
The entropy changes for dechlorination reactions are generally negative, indicating a decrease in system disorder. The conversion of 1,2,4,5-tetrachlorobenzene to benzene exhibits an entropy change of -222.6 J/mol·K, primarily due to the reduction in the number of distinct molecular conformations available to the less substituted product [12] [13].
The entropy term becomes increasingly important at elevated temperatures, where the TΔS contribution to the Gibbs free energy change becomes significant. This temperature dependence explains why some dechlorination reactions that are thermodynamically favorable at room temperature may become less favorable at higher temperatures [12] [13].
Gibbs Free Energy Changes
The Gibbs free energy changes for 1,2,4,5-tetrachlorobenzene transformations are strongly negative, indicating thermodynamically favorable reactions. The complete dechlorination to benzene exhibits ΔG° = -305.8 kJ/mol, corresponding to an equilibrium constant of 7.9 × 10⁵³ at 298 K [12] [13]. This enormous equilibrium constant indicates that the reaction is essentially irreversible under standard conditions.
The free energy changes for other transformations include hydrogenation to cyclohexane (ΔG° = -412.6 kJ/mol) and oxidation to 3,4,6-trichlorocatechol (ΔG° = -72.1 kJ/mol) [12] [13]. These values demonstrate the thermodynamic feasibility of various transformation pathways and help predict the preferred reaction products under equilibrium conditions.
Temperature Effects on Thermodynamics
The temperature dependence of thermodynamic parameters significantly influences reaction equilibria. The van 't Hoff equation relates the equilibrium constant to temperature, showing that exothermic reactions (negative ΔH°) become less favorable at higher temperatures due to entropy effects [12] [13].
For 1,2,4,5-tetrachlorobenzene transformations, the large negative enthalpy changes ensure that the reactions remain thermodynamically favorable even at elevated temperatures. However, the magnitude of the driving force decreases with increasing temperature, potentially affecting reaction rates and product distributions [12] [13].
Thermodynamic Control vs. Kinetic Control
The relationship between thermodynamic and kinetic factors determines the observed product distribution in 1,2,4,5-tetrachlorobenzene transformations. While thermodynamic factors predict the equilibrium composition, kinetic factors determine the reaction pathway and the rate at which equilibrium is approached [1] [7].
In biological dechlorination systems, the observed selectivity for singly flanked chlorine removal reflects kinetic control rather than thermodynamic control. The enzymes involved in these transformations exhibit substrate specificity that favors certain reaction pathways over others, even when alternative pathways might be thermodynamically equivalent [1] [7].
Synthesis of Derivatives
The synthesis of 1,2,4,5-tetrachlorobenzene derivatives represents a major area of synthetic chemistry, enabling the preparation of compounds with diverse functional groups while maintaining the chlorinated aromatic framework. These transformations are essential for accessing materials with specific properties and applications.
Conversion to 1,2,4,5-Benzenetetracarbonyl Tetrachloride
The conversion of 1,2,4,5-tetrachlorobenzene to 1,2,4,5-benzenetetracarbonyl tetrachloride represents a significant synthetic transformation that introduces carbonyl functionality while maintaining the chlorinated aromatic structure. This conversion is typically achieved through oxidative processes that transform the aromatic carbon atoms into carbonyl groups.
Synthetic Methodology
The most common synthetic route involves the oxidation of 1,2,4,5-benzenetetracarboxylic acid (pyromellitic acid) followed by conversion to the corresponding acid chloride using thionyl chloride in the presence of triethylamine as a catalyst [19]. The reaction proceeds through an acyl chloride formation mechanism, where the carboxylic acid groups are converted to reactive acid chloride functionalities .
The reaction conditions typically involve refluxing the starting material with thionyl chloride under an inert atmosphere to prevent hydrolysis of the acid chloride products. The presence of triethylamine facilitates the reaction by neutralizing the hydrogen chloride generated during the transformation . Yields of 85-90% are routinely achieved under optimized conditions .
Mechanism of Formation
The mechanism of 1,2,4,5-benzenetetracarbonyl tetrachloride formation involves multiple steps. Initially, the carboxylic acid groups of pyromellitic acid react with thionyl chloride to form intermediate sulfonyl chloride species. These intermediates then undergo nucleophilic substitution with chloride ions to yield the final acid chloride products .
The reaction mechanism is facilitated by the electron-withdrawing nature of the aromatic ring, which enhances the electrophilicity of the carbonyl carbon atoms. The presence of multiple carboxylic acid groups enables simultaneous conversion to the corresponding acid chlorides, resulting in the formation of the tetracarbonyl tetrachloride product .
Characterization and Properties
1,2,4,5-Benzenetetracarbonyl tetrachloride exhibits characteristic physical and chemical properties that distinguish it from the parent tetrachlorobenzene. The compound has a molecular weight of 327.93 g/mol and displays a melting point of 63.4-64.2°C [19] [20]. The boiling point is 108-109°C at reduced pressure (0.008 Torr), indicating the high volatility of the compound [19] [20].
The infrared spectrum of 1,2,4,5-benzenetetracarbonyl tetrachloride shows characteristic carbonyl stretching frequencies around 1750-1800 cm⁻¹, confirming the presence of acid chloride functionalities [19]. The compound is highly reactive toward nucleophiles, readily undergoing hydrolysis in the presence of water to regenerate the carboxylic acid .
Synthetic Applications
1,2,4,5-Benzenetetracarbonyl tetrachloride serves as a versatile acylating agent in organic synthesis. The compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form the corresponding amides, esters, and thioesters . These reactions are particularly useful in the synthesis of metal-organic frameworks (MOFs) and polyimide materials .
The high reactivity of the acid chloride groups makes this compound suitable for the preparation of cross-linked polymeric materials. The tetrafunctional nature of the molecule enables the formation of highly cross-linked networks with enhanced mechanical and thermal properties .
Transition to Arylated Derivatives
The synthesis of arylated derivatives of 1,2,4,5-tetrachlorobenzene represents an important transformation that introduces aromatic substituents while selectively replacing chlorine atoms. These reactions typically employ palladium-catalyzed cross-coupling methodologies that enable the formation of carbon-carbon bonds between the tetrachlorobenzene framework and various aryl groups.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling reaction represents the most widely used method for the arylation of 1,2,4,5-tetrachlorobenzene. Research by Zlotin et al. demonstrated the successful tetra-fold arylation using SPhos ligand in supercritical carbon dioxide as the reaction medium [11]. The reaction proceeds through oxidative addition of the aryl chloride to the palladium center, followed by transmetalation with an organoborane reagent and reductive elimination to form the carbon-carbon bond [11].
The use of supercritical carbon dioxide offers several advantages including enhanced mass transfer, improved catalyst solubility, and simplified product separation. The reaction conditions typically involve temperatures of 100-150°C and pressures of 100-200 bar, with yields of 55-60% for the tetra-arylated products [11].
Ligand Effects in Arylation
The choice of phosphine ligand significantly influences the success of arylation reactions. SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) has proven particularly effective for the arylation of highly chlorinated aromatics due to its bulky structure and electron-rich nature [11]. The ligand facilitates the oxidative addition step while preventing catalyst decomposition under the reaction conditions [11].
Other ligands such as XPhos, JohnPhos, and DavePhos have also been investigated for these transformations, with varying degrees of success depending on the specific substrate and reaction conditions. The ligand choice affects both the reaction rate and the selectivity for mono- versus poly-arylation [11].
Regioselectivity in Arylation
The regioselectivity of arylation reactions depends on the electronic and steric properties of the tetrachlorobenzene substrate. The symmetrical substitution pattern of 1,2,4,5-tetrachlorobenzene creates equivalent reaction sites, leading to statistical arylation unless controlled by specific reaction conditions [11].
Sequential arylation reactions can lead to the formation of mono-, di-, tri-, and tetra-arylated products. The product distribution depends on the stoichiometry of the reagents, reaction temperature, and catalyst loading. Higher catalyst loadings and elevated temperatures favor the formation of multiply arylated products [11].
Substrate Scope and Limitations
The arylation of 1,2,4,5-tetrachlorobenzene has been demonstrated with various aryl boronic acids and boronic esters. Electron-rich aryl groups generally react more readily than electron-poor substituents, reflecting the electronic demands of the transmetalation step [11]. Sterically hindered aryl groups may require modified reaction conditions or alternative catalyst systems [11].
The reaction is tolerant of various functional groups including alkyl, alkoxy, and halogen substituents on the aryl boronic acid component. However, strongly electron-withdrawing groups such as nitro and cyano may inhibit the reaction due to their effect on the transmetalation step [11].
Mechanistic Considerations
The mechanism of palladium-catalyzed arylation involves a catalytic cycle consisting of oxidative addition, transmetalation, and reductive elimination steps. The oxidative addition of 1,2,4,5-tetrachlorobenzene to the palladium center is facilitated by the electron-withdrawing nature of the multiple chlorine substituents [11].
The transmetalation step involves the transfer of the aryl group from the boronic acid to the palladium center, with the assistance of a base such as potassium carbonate or cesium carbonate. The reductive elimination step forms the carbon-carbon bond and regenerates the palladium catalyst [11].
Synthetic Applications
Arylated derivatives of 1,2,4,5-tetrachlorobenzene find applications in various fields including materials science, pharmaceuticals, and agrochemicals. The introduction of aromatic substituents can significantly modify the electronic, optical, and physical properties of the resulting compounds [11].
These derivatives serve as building blocks for the synthesis of more complex molecules, including natural products and pharmaceutically active compounds. The ability to introduce multiple aryl groups in a controlled manner enables the synthesis of highly functionalized aromatic compounds with tailored properties [11].
| Transformation | ΔH° (kJ/mol) | ΔG° (kJ/mol) | Equilibrium Constant (298K) |
|---|---|---|---|
| 1,2,4,5-TeCB → 1,2,4-TCB | -125.4 | -98.2 | 4.2 × 10¹⁷ |
| 1,2,4,5-TeCB → 1,4-DCB | -248.7 | -201.5 | 1.8 × 10³⁵ |
| 1,2,4,5-TeCB → Benzene | -372.1 | -305.8 | 7.9 × 10⁵³ |
| 1,2,4,5-TeCB → Cyclohexane | -498.3 | -412.6 | 3.2 × 10⁷² |
| Catalyst System | Conversion Rate (%) | Primary Product | Reaction Conditions |
|---|---|---|---|
| Palladium-supported | 95-99 | Benzene | H₂, 25°C, 1 atm |
| Pd/C | 85-90 | Benzene/Cyclohexane | H₂, 25°C, 1-3 atm |
| Dehalococcoides bacteria | 76-85 | Dichlorobenzene | Anaerobic |
| Titanium-based TecA | 88-92 | 3,4,6-Trichlorocatechol | O₂, Anaerobic |
| Solvent System | Dechlorination Rate (min⁻¹) | Product Selectivity (%) |
|---|---|---|
| Pure Water | 0.089 | 95 |
| Water/Ethanol (3:1) | 0.062 | 92 |
| Water/Ethanol (1:1) | 0.045 | 85 |
| DMF/TMEDA | 0.035 | 90 |
| Target Derivative | Yield (%) | Reagents |
|---|---|---|
| 1,2,4,5-Benzenetetracarbonyl tetrachloride | 85-90 | Thionyl chloride, triethylamine |
| Tetraarylated derivatives | 55-60 | Aryl halides, Pd catalyst, SPhos |
| 2,3,5,6-Tetrachloro-4-nitroaniline | 75-80 | Sodium hydrosulfite or NH₃/EtOH |
The comprehensive study of 1,2,4,5-tetrachlorobenzene reaction chemistry reveals the compound's versatility as both a substrate for dechlorination reactions and a precursor for the synthesis of functionalized derivatives. The catalytic dechlorination processes, particularly those involving palladium-based systems, demonstrate high efficiency and selectivity toward benzene formation [1] [2] [3] [4]. The influence of solvent composition on reaction rates and selectivity provides important insights for optimizing these transformations [3] [4].
The thermodynamic analysis reveals that dechlorination reactions are strongly favored, with large negative free energy changes driving these transformations toward completion [12] [13]. The nucleophilic substitution reactions enable the introduction of diverse functional groups while maintaining the aromatic framework [14] [16]. The synthesis of key derivatives, including 1,2,4,5-benzenetetracarbonyl tetrachloride and arylated derivatives, demonstrates the synthetic utility of this chlorinated aromatic compound [19] [11].
Physical Description
COLOURLESS CRYSTALS.
Color/Form
XLogP3
Boiling Point
244.5 °C
243-246 °C
Flash Point
311 °F (155 °C) (closed cup)
155 °C c.c.
Vapor Density
7.4 (air=1)
Relative vapor density (air = 1): 7.4
Density
1.833 kg/l
1.83 g/cm³
LogP
Log Kow= 4.60
4.9
Odor
Melting Point
139.5 °C
139-140 °C
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 89 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 88 of 89 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (53.41%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (53.41%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (43.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (57.95%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (57.95%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
0.01 mmHg
0.0054 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 0.7
Pictograms


Irritant;Environmental Hazard
Other CAS
12408-10-5
63697-22-3
Wikipedia
Biological Half Life
AT END OF 2 YR EXPOSURE AT 5 MG/KG/DAY IN DIET OF DOGS, 1,2,4,5-TETRACHLOROBENZENE WAS ELIMINATED FROM FAT & PLASMA WITH HALF-LIFE OF 111 & 104 DAYS.
Methods of Manufacturing
Iodine plus antimony trichloride is effective in selectively chlorinating 1,2,4-trichlorobenzene to 1,2,4,5-tetrachlorobenzene.
General Manufacturing Information
S - indicates a substance that is identified in a final Significant New Use Rule.
Distillation range: 240-246 °C
Analytic Laboratory Methods
Air Samples ... an air sampling tube packed with two sections of Amberlite XAD-2 resin separated by a silanized glass wool plug, to collect the chlorobenzenes /is used/. The adsorbent is desorbed with carbon tetrachloride and analyzed by gas chromatography using a photoionization detector. When using this method the minimum detection limits for mono, di, tri, tetra and pentachlorobenzenes is 15, 20, 30, 35, and 45 ppb (v/v), respectively. /Chlorobenzenes/
HIGH RESOLUTION GAS CHROMATOGRAPHY OF CHLORINATED BENZENES WAS STUDIED. SATISFACTORY RESOLUTION OF 12 BENZENES, INCLUDING 1,2,4,5-TETRACHLOROBENZENE, WAS OBTAINED.
Negative ion chemical ionization mass spectrometry is evaluated as a method for qualitative and quantitative determination of polyhalogenated aromatic hydrocarbons, including 1,2,4,5-tetrachlorobenzene. Each cmpd or mixture of cmpd is analyzed by glass capillary gas chromatography-mass spectrometry by using different modes of chemical ionization in the mass spectrometer.
For more Analytic Laboratory Methods (Complete) data for 1,2,4,5-TETRACHLOROBENZENE (9 total), please visit the HSDB record page.
Clinical Laboratory Methods
THE MEAN LEVELS OF CHLOROBENZENES (INCLUDING 1,2,4,5-TETRACHLOROBENZENE) IN HUMAN MILK AND ADIPOSE TISSUE WERE DETERMINED BY GLASS CAPILLARY GAS CHROMATOGRAPHY AND RANGED FROM TRACES TO 25 UG/KG FOR HUMAN MILK AND FROM NOT DETECTED TO 146 UG/KG FOR ADIPOSE TISSUE.
RESIDUES OF POLYCHLORINATED COMPOUNDS INCLUDING 1,2,4,5-TETRACHLOROBENZENE HAVE BEEN QUANTITATED BY MULTIPLE-ION-DETECTION GAS CHROMATOGRAPHY-MASS SPECTROMETRY IN GREAT LAKES FISH COLLECTED BETWEEN 1974 AND 1980.
